molecular formula C11H8Cl2N2O2S B2929334 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1511084-71-1

2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2929334
CAS No.: 1511084-71-1
M. Wt: 303.16
InChI Key: BJJJREALTBRSPP-UHFFFAOYSA-N
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Description

2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a dichlorophenyl group, and an acetic acid moiety, making it a unique and versatile molecule.

Biochemical Analysis

Biochemical Properties

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange . The polymorphism of this compound seems to stem from the conformational flexibility of the molecule .

Cellular Effects

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Molecular Mechanism

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Temporal Effects in Laboratory Settings

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Dosage Effects in Animal Models

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Metabolic Pathways

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Transport and Distribution

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Subcellular Localization

It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of 2,6-dichlorophenylamine with thiazole derivatives under acidic or basic conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors to form the thiazole ring.

  • Esterification: Converting the carboxylic acid group to an ester derivative for easier handling and further reactions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated compounds, esters, and amides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

  • Thiazole Derivatives: Other thiazole-containing compounds used in various chemical and pharmaceutical applications.

Uniqueness: 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups and its potential applications in different fields. Its distinct structure allows for diverse chemical reactions and biological activities compared to similar compounds.

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(13)10(7)15-11-14-6(5-18-11)4-9(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJJREALTBRSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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